An In-Depth Technical Guide to 4,6-Dichloro-2-methylpyrimidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4,6-Dichloro-2-methylpyrimidine: Properties, Synthesis, and Applications
A Note on Isomeric Specificity: This guide focuses on 4,6-dichloro-2-methylpyrimidine (CAS No. 1780-26-3) . While the initial query specified the 4,5-isomer, a comprehensive review of scientific literature and chemical supplier databases reveals that the 4,6-isomer is the significantly more common, well-documented, and commercially available compound used in research and development. It is a crucial synthetic intermediate, and information regarding the 4,5-isomer is exceptionally scarce. Therefore, this document is structured to provide in-depth, actionable information on the isomer most relevant to researchers and drug development professionals.
Introduction & Strategic Importance
4,6-Dichloro-2-methylpyrimidine is a halogenated heterocyclic compound that serves as a high-value building block in modern organic and medicinal chemistry. Its pyrimidine core is a "privileged scaffold," a framework that is recurrent in a multitude of biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] The strategic placement of two reactive chlorine atoms at the C4 and C6 positions, combined with the methyl group at C2, imparts a unique reactivity profile that allows for selective and sequential functionalization. This property makes it an indispensable precursor in the synthesis of complex molecular architectures, most notably in the development of kinase inhibitors for oncology. A prime example of its application is in the synthesis of Dasatinib, a potent anticancer drug.[2] This guide provides a detailed exploration of its chemical properties, established synthesis protocols, reactivity, and critical applications for professionals in the scientific community.
Physicochemical and Spectroscopic Profile
The fundamental physical and chemical properties of 4,6-dichloro-2-methylpyrimidine are summarized below, providing essential data for experimental design and execution.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂ | [2][3][4] |
| Molecular Weight | 163.00 g/mol | [2][3][4] |
| CAS Number | 1780-26-3 | [2][3][4] |
| Appearance | White to off-white crystalline powder or crystals | [2] |
| Melting Point | 41.5-45.5 °C | [2][3] |
| Boiling Point | 210.8 ± 20.0 °C (Predicted) | [2] |
| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol | [2] |
| InChIKey | FIMUTBLUWQGTIJ-UHFFFAOYSA-N | [2][3][4] |
Spectroscopic Characterization
While raw spectral data requires direct acquisition, the molecular structure of 4,6-dichloro-2-methylpyrimidine allows for predictable spectroscopic signatures essential for its identification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (-CH₃) at the C2 position would appear as a sharp singlet. The lone aromatic proton at the C5 position would also produce a distinct singlet. The chemical shifts of these signals are influenced by the deuterated solvent used for analysis.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three unique aromatic carbons (C2, C4/C6, and C5) and one signal for the methyl carbon. The carbons bonded to chlorine (C4 and C6) would be observed further downfield due to the electronegative effect of the halogen.
-
Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a definitive feature for confirming the compound's identity.[4]
Synthesis and Manufacturing
The most prevalent and high-yielding synthesis of 4,6-dichloro-2-methylpyrimidine involves the chlorination of its dihydroxy precursor. This transformation is a cornerstone reaction for accessing this versatile intermediate on both laboratory and industrial scales.
Primary Synthetic Pathway: Chlorination
The conversion of 4,6-dihydroxy-2-methylpyrimidine to the target compound is typically achieved using a potent chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed for this purpose, though other reagents like phosphorus oxychloride (POCl₃) or triphosgene can also be used.[2][6] The use of triphosgene is often cited as a safer alternative to highly toxic reagents like phosgene.[6]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4,6-dichloro-2-methylpyrimidine.[2][7]
-
Reaction Setup: To a solution of thionyl chloride (4.0 equivalents) in acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine (1.0 equivalent).
-
Heating: Heat the reaction mixture to 80 °C and stir for approximately 3 hours.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]
-
Workup: After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
Precipitation: Slowly pour the resulting residue into ice water. A solid precipitate will form.[7]
-
Purification: Filter the precipitated solid and purify it using column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid.[2][7] A reported yield for this procedure is approximately 94%.[2][7]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4,6-dichloro-2-methylpyrimidine is dominated by the reactivity of its two chlorine atoms, which are excellent leaving groups in Nucleophilic Aromatic Substitution (SₙAr) reactions.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the chlorine atoms, making the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.
Regioselectivity in SₙAr Reactions
The two chlorine atoms at the C4 and C6 positions are chemically equivalent. Therefore, a reaction with one equivalent of a nucleophile will typically yield a monosubstituted product. This allows for a controlled, stepwise functionalization. The introduction of the first substituent can electronically influence the reactivity of the second chlorine, allowing for the sequential introduction of two different nucleophiles. This stepwise approach is a powerful strategy in the synthesis of complex, unsymmetrically substituted pyrimidines.[8]
Applications in Drug Discovery and Development
The 4,6-dichloro-2-methylpyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.
-
Kinase Inhibitors: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrimidine core serves as an excellent bioisostere for the adenine ring of ATP, allowing molecules built from this scaffold to act as competitive inhibitors at the ATP-binding site of kinases. As previously mentioned, it is a key intermediate in the synthesis of the multi-kinase inhibitor Dasatinib.[2]
-
Antiviral and Antifungal Agents: Pyrimidine derivatives are fundamental to the synthesis of compounds that can inhibit viral replication or combat fungal infections.[1][9] The ability to easily functionalize the 4,6-dichloro-2-methylpyrimidine core allows for the rapid generation of compound libraries to screen for novel anti-infective agents.
Safety, Handling, and Storage
Proper handling of 4,6-dichloro-2-methylpyrimidine is essential due to its hazardous properties. Researchers must consult the full Safety Data Sheet (SDS) before use.[10]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2][4] |
| Skin Sensitization | H317: May cause an allergic skin reaction[2][4] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[4][11] |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects[2][4] |
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated chemical fume hood.[3][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]
Conclusion
4,6-Dichloro-2-methylpyrimidine is a compound of significant strategic value in chemical synthesis. Its well-defined physicochemical properties, reliable synthetic routes, and predictable, versatile reactivity make it an indispensable tool for researchers and drug development professionals. The ability to undergo controlled, stepwise nucleophilic aromatic substitution reactions provides a robust platform for creating diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. A thorough understanding of its properties, handling requirements, and synthetic potential is crucial for leveraging this powerful chemical building block to its fullest extent.
References
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical. (2012). Material Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. EPFL. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 3. 4,6-Dichloro-2-methylpyrimidine 98 1780-26-3 [sigmaaldrich.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
